2-Pyridineacetonitrile, 3-methyl-alpha-oxo-
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Overview
Description
2-Pyridineacetonitrile, 3-methyl-alpha-oxo- is an organic compound with the molecular formula C8H6N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a nitrile group (-CN) and a ketone group (alpha-oxo) attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacetonitrile, 3-methyl-alpha-oxo- typically involves the reaction of 2-pyridineacetonitrile with appropriate reagents to introduce the methyl and alpha-oxo groups. One common method involves the use of methylating agents and oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Pyridineacetonitrile, 3-methyl-alpha-oxo- may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Pyridineacetonitrile, 3-methyl-alpha-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products Formed
The major products formed from these reactions include:
- Oxo derivatives from oxidation.
- Amines from reduction.
- Substituted pyridine derivatives from nucleophilic substitution .
Scientific Research Applications
2-Pyridineacetonitrile, 3-methyl-alpha-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 2-Pyridineacetonitrile, 3-methyl-alpha-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The nitrile and alpha-oxo groups play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridineacetonitrile
- 3-Chloro-5-methyl-2-pyridineacetonitrile
- 3-Methyl-2-pyridinecarboxaldehyde
Uniqueness
2-Pyridineacetonitrile, 3-methyl-alpha-oxo- is unique due to the presence of both nitrile and alpha-oxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
344746-42-5 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-methylpyridine-2-carbonyl cyanide |
InChI |
InChI=1S/C8H6N2O/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4H,1H3 |
InChI Key |
DEWCXJQXCAYMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C#N |
Origin of Product |
United States |
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